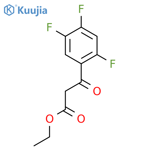

Cas no 875712-88-2 (ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate)

![ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate structure](https://ja.kuujia.com/scimg/cas/875712-88-2x500.png)

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

- ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate

- Ethyl α-[[(6-amino-3,5-difluoro-2-pyridinyl)amino]methylene]-2,4,5-trifluoro-β-oxobenzenepropanoate (ACI)

- Ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)-2-propenoate

- C17H12F5N3O3

- Ethyl 3-[(6-Amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)acrylate

- P15146

- SY324013

- Ethyl cis-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

- 875712-88-2

-

- MDL: MFCD28502722

- インチ: 1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6H,2H2,1H3,(H3,23,24,25)

- InChIKey: WOQRWRDXXOZQMA-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(C1C(F)=CC(F)=C(F)C=1)=O)=CNC1C(F)=CC(F)=C(N)N=1)OCC

計算された属性

- せいみつぶんしりょう: 401.07988206g/mol

- どういたいしつりょう: 401.07988206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 11

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 621

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 2

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 97.8Ų

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYT8004-250MG |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 250MG |

¥ 1,537.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYT8004-10G |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 10g |

¥ 19,206.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D500164-10G |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 10g |

$3610 | 2024-07-21 | |

| abcr | AB459468-250 mg |

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate; . |

875712-88-2 | 250MG |

€303.60 | 2022-03-01 | ||

| Alichem | A029193104-1g |

Ethyl amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate |

875712-88-2 | 95% | 1g |

$1573.88 | 2023-08-31 | |

| eNovation Chemicals LLC | D500164-500MG |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 500mg |

$480 | 2024-07-21 | |

| abcr | AB459468-100mg |

(Z)-Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate; . |

875712-88-2 | 100mg |

€275.20 | 2024-04-16 | ||

| eNovation Chemicals LLC | D500164-1g |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 1g |

$720 | 2025-02-21 | |

| eNovation Chemicals LLC | D500164-500mg |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 500mg |

$480 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYT8004-1.0g |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate |

875712-88-2 | 97% | 1.0g |

¥3840.0000 | 2024-07-20 |

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate 合成方法

ごうせいかいろ 1

1.2 Reagents: Acetic anhydride ; 12 h, 140 °C

1.3 Solvents: Acetonitrile , N-Methyl-2-pyrrolidone ; 1 h

ごうせいかいろ 2

1.2 Reagents: Triethylamine , Magnesium chloride Solvents: Toluene , Tetrahydrofuran ; 1 h, 50 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

2.1 30 min, 140 °C

2.2 Reagents: Acetic anhydride ; 12 h, 140 °C

2.3 Solvents: Acetonitrile , N-Methyl-2-pyrrolidone ; 1 h

ごうせいかいろ 3

1.2 Reagents: Acetic anhydride ; 12 h, heated

1.3 Reagents: Water Solvents: Acetonitrile , N-Methyl-2-pyrrolidone ; 10 min, cooled

1.4 Solvents: Acetonitrile , N-Methyl-2-pyrrolidone ; rt

1.5 Reagents: Water ; 2 h, rt

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate Raw materials

- ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

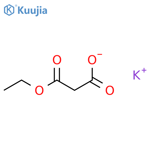

- Ethyl potassium malonate

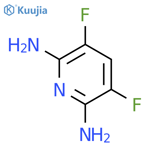

- 3,5-difluoropyridine-2,6-diamine

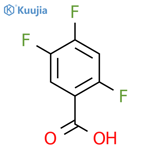

- 2,4,5-Trifluorobenzoic acid

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate Preparation Products

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

10. Back matter

ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoateに関する追加情報

Ethyl (Z)-3-[(6-Amino-3,5-Difluoro-2-Pyridyl)Amino]-2-(2,4,5-Trifluorobenzoyl)Prop-2-Enoate: A Comprehensive Overview

The compound ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate, identified by the CAS number 875712-88-2, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a pyridine ring substituted with amino and difluoro groups, a trifluorobenzoyl moiety, and a propenoate group with an ethyl ester. The stereochemistry at the double bond (Z configuration) adds another layer of complexity to its structure.

Recent studies have highlighted the importance of such compounds in the development of novel pharmaceutical agents. The presence of multiple fluorine atoms in the molecule suggests potential applications in drug design due to the unique electronic and steric properties of fluorine. Fluorinated compounds are known for their enhanced stability and bioavailability, making them valuable in the creation of drugs targeting various diseases.

The synthesis of ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate involves a series of multi-step reactions that require precise control over stereochemistry and functional group transformations. Researchers have employed advanced techniques such as Suzuki coupling and Stille coupling to achieve high yields and purity in the synthesis process. These methods are not only efficient but also environmentally friendly, aligning with current trends toward sustainable chemistry.

In terms of pharmacological properties, this compound has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit specific enzymes associated with neurodegenerative diseases. The trifluorobenzoyl group is believed to play a critical role in modulating the compound's bioactivity by enhancing its binding affinity to target proteins. Furthermore, computational modeling has provided insights into the molecular interactions that govern its activity.

Another area of interest lies in the compound's potential as a building block for more complex molecules. Its versatile structure allows for further functionalization through various chemical reactions. For instance, substitution reactions at the pyridine ring or modifications to the propenoate group could lead to derivatives with enhanced properties tailored for specific applications.

From an environmental standpoint, understanding the degradation pathways of ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate is crucial for assessing its ecological impact. Recent research has focused on determining its persistence in different environmental conditions and identifying microorganisms capable of biodegrading it. These studies are essential for ensuring that any future applications do not pose risks to ecosystems.

In conclusion, ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate represents a fascinating example of modern organic chemistry's capabilities. Its intricate structure and diverse functional groups make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound stands at the forefront of innovation in chemical science.

875712-88-2 (ethyl (Z)-3-[(6-amino-3,5-difluoro-2-pyridyl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate) 関連製品

- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)

- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)

- 1376571-47-9(4-(1-acetylpiperidin-4-yl)oxybenzoic acid)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)

- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)

- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)